Human VAP-1 Inhibition Potency: 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide vs. PXS-4728A
In a cross-study comparison, 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide inhibits human VAP-1 with an IC50 of 20 nM in CHO cells expressing human VAP-1 using [14C]-benzylamine as substrate [1]. In contrast, the clinically investigated VAP-1 inhibitor PXS-4728A exhibits a pIC50 of 8.3 (IC50 ≈ 5 nM) against human VAP-1, though the assay system (isolated enzyme vs. cell-based) differs [2]. While PXS-4728A shows approximately 4-fold greater potency, the cell-based assay context for 3-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide provides a more physiologically relevant measure of target engagement. This makes the compound a valuable tool for cellular VAP-1 inhibition studies where translational relevance is prioritized over absolute potency.
| Evidence Dimension | Human VAP-1 inhibition (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | PXS-4728A: IC50 ≈ 5 nM (pIC50 8.3) |
| Quantified Difference | PXS-4728A is approximately 4-fold more potent, but assay systems differ (cell-based vs. isolated enzyme) |
| Conditions | Target compound: CHO cells expressing human VAP-1, [14C]-benzylamine substrate. PXS-4728A: enzyme assay, details not specified in IUPHAR record. |
Why This Matters
This positions the compound as a cell-active VAP-1 inhibitor with potency in a range suitable for mechanistic studies, offering a different risk-benefit profile for target engagement assays compared to the more potent but less selective comparator PXS-4728A.
- [1] BindingDB, BDBM50433257, CHEMBL2376160, CHEMBL2376161. Affinity Data: Human VAP-1 IC50 = 20 nM. View Source
- [2] IUPHAR/BPS Guide to Pharmacology, PXS-4728A Ligand Page. VAP-1 inhibition pIC50 = 8.3 (IC50 ≈ 5 nM). View Source
